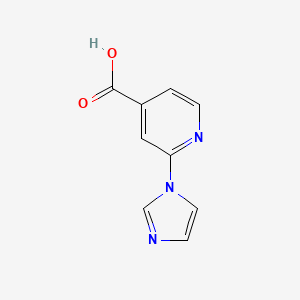

2-(1H-Imidazol-1-yl)isonicotinic acid

Overview

Description

The compound “2-(1H-Imidazol-1-yl)isonicotinic acid” is a chemical compound with the molecular formula C9H7N3O2 . It is used for proteomics research . The compound is a zwitterion, in which the deprotonated negatively charged carboxylate end shows almost identical C-O bond distances due to resonance .

Molecular Structure Analysis

The molecular structure of “this compound” involves intermolecular O-H⋯O and N-H⋯O hydrogen bonds, which define a tightly bound three-dimensional structure . The molecules are involved in intermolecular O-H⋯O and N-H⋯O hydrogen bonds, which define a tightly bound three-dimensional structure .Scientific Research Applications

Imidazole Derivatives in Antimicrobial and Antifungal Applications

Imidazole derivatives, including 2-(1H-Imidazol-1-yl)isonicotinic acid, are recognized for their significant role in antimicrobial and antifungal treatments. These compounds are used as raw materials in the pharmaceutical industry for the production of various drugs, such as ketoconazole and clotrimazole, which are known for their anti-fungal properties. Additionally, imidazole serves as an intermediary in the synthesis of certain pesticides and insecticides. The versatility of imidazole derivatives makes them a focal point for research, aiming to synthesize new compounds that can effectively inhibit the growth of microbial resistance, offering a promising direction for future antimicrobial solutions Imidazole Derivatives as Potential Therapeutic Agents.

Imidazole Scaffolds in Medicinal Chemistry

The imidazole scaffold is a notable structure in medicinal chemistry, providing a range of bioactive molecules. This framework has been the foundation for various therapeutic applications in medicine, including the development of kinase inhibitors like ponatinib. The imidazole scaffold's structural features and its structure-activity relationships (SAR) have been a subject of extensive research, offering insights into the design of novel compounds with improved pharmacokinetic profiles and efficacy Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.

Antioxidant Capacity and Activity Assays

Imidazole derivatives have also been implicated in the study of antioxidant capacity and activity. The ABTS/potassium persulfate decolorization assay, for instance, has been used to evaluate the antioxidant capacity of various compounds. The review of literature suggests that the interaction between certain antioxidants and ABTS•+ radicals forms coupling adducts, which play a role in the total antioxidant capacity. However, the specificity and extent of these reactions, as well as their contribution to the total antioxidant capacity, necessitate further research ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.

Safety and Hazards

The safety data sheet for a similar compound, “(1H-Imidazol-1-yl)benzoic acid”, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include 2-(1h-imidazol-1-yl)isonicotinic acid, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific biological context.

Mode of Action

For instance, some imidazole derivatives have been reported to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes . The specific interactions of this compound with its targets would depend on the nature of the targets and the biological context.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound and the biological context.

Pharmacokinetics

Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents This suggests that this compound may have good bioavailability

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels. The specific effects would depend on the compound’s targets and mode of action.

properties

IUPAC Name |

2-imidazol-1-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-1-2-11-8(5-7)12-4-3-10-6-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLXZHOMEIHQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650360 | |

| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914637-28-8 | |

| Record name | 2-(1H-Imidazol-1-yl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)

![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)

![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328815.png)

![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328818.png)

![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328820.png)

-amino]acetic acid](/img/structure/B1328821.png)

-amino]acetic acid](/img/structure/B1328822.png)

amino]-acetic acid](/img/structure/B1328824.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)